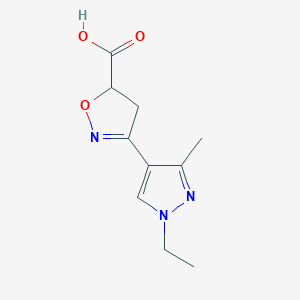
1-(5-(quinoxalin-6-yl)-3-(p-tolyl)-4,5-dihydro-1H-pyrazol-1-yl)butan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-(5-(quinoxalin-6-yl)-3-(p-tolyl)-4,5-dihydro-1H-pyrazol-1-yl)butan-1-one is a chemical compound that has shown promising results in scientific research. This compound has been synthesized using various methods and has been studied for its mechanism of action, biochemical and physiological effects, and potential applications in the field of medicine.
Scientific Research Applications
Corrosion Inhibition for Mild Steel
Quinoxaline derivatives, including 1-(5-(quinoxalin-6-yl)-3-(p-tolyl)-4,5-dihydro-1H-pyrazol-1-yl)butan-1-one and related compounds, have demonstrated potential as corrosion inhibitors for mild steel in acidic environments. Studies show that these compounds exhibit mixed-type inhibition effects, adhering to the steel surface through a combination of physisorption and chemisorption mechanisms. The efficiency of these inhibitors is influenced by their concentration, with specific derivatives showing higher corrosion inhibition effectiveness. These findings are supported by electrochemical, spectroscopic, and quantum chemical analyses, highlighting the protective film formation on the metal surface and the theoretical underpinnings of their action (Olasunkanmi et al., 2016), (Olasunkanmi et al., 2015).
Anticancer and Antimicrobial Activities
Quinoxaline derivatives have also been explored for their potential in pharmaceutical applications, particularly in anticancer and antimicrobial activities. Research has identified specific quinoxaline compounds with potent antiproliferative effects against various human cancer cell lines, indicating their promise as scaffolds for developing new cancer therapies. These studies focus on the structural modifications of quinoxaline derivatives to enhance their biological activities, leveraging methodologies like crystal structure analysis, density functional theory (DFT) calculations, and docking studies to understand and optimize their interactions with biological targets (Abad et al., 2021), (Şeyma Cankara Pirol et al., 2014).
In antimicrobial research, quinoxaline derivatives have shown efficacy against a range of bacterial and fungal strains, suggesting their utility as templates for developing new antimicrobial agents. The evaluation of these compounds includes studies on their mechanisms of action and the impact of different substituents on their antimicrobial potency (Ajani et al., 2009).
Grease Antioxidation
Quinoxaline derivatives have been assessed for their antioxidative properties in lubricating greases, indicating their potential as industrial additives to enhance the performance and longevity of lubricants. These studies explore the synthesis and characterization of quinoxaline compounds, examining their efficacy in preventing oxidation and correlating their chemical structures with antioxidative performance (Hussein et al., 2016).
properties
IUPAC Name |
1-[5-(4-methylphenyl)-3-quinoxalin-6-yl-3,4-dihydropyrazol-2-yl]butan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N4O/c1-3-4-22(27)26-21(14-19(25-26)16-7-5-15(2)6-8-16)17-9-10-18-20(13-17)24-12-11-23-18/h5-13,21H,3-4,14H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VNHYOTZAEIEXCK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)N1C(CC(=N1)C2=CC=C(C=C2)C)C3=CC4=NC=CN=C4C=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[4-chloro-3-(trifluoromethyl)phenyl]-2-[(3-methoxyphenyl)sulfonylamino]acetamide](/img/structure/B2605143.png)
methanone](/img/structure/B2605146.png)
![N-(3,4-difluorophenyl)-2-[(3,5-dimethyl-1H-pyrazol-1-yl)carbonyl]-N-methylthiophene-3-sulfonamide](/img/structure/B2605147.png)

![Methyl 4-[[2-(2,4-dichlorobenzoyl)-6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-1-yl]methoxy]benzoate](/img/structure/B2605149.png)
![6-(2-(cyclohex-1-en-1-yl)ethyl)-4-(4-ethoxyphenyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B2605150.png)
![6-Chloro-4-methoxy-1-methyl-1H-pyrazolo[3,4-b]pyridine](/img/structure/B2605152.png)

![N-(1-Cyanoethyl)-N-[[3-(trifluoromethyl)phenyl]methyl]prop-2-enamide](/img/structure/B2605157.png)

![4-propyl-1-sulfanyl-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-5-one](/img/structure/B2605159.png)
![5-Amino-1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-1H-1,2,3-triazole-4-carboxylic acid](/img/structure/B2605161.png)
![N-(4-bromo-2-fluorophenyl)-2-[(3-butyl-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B2605163.png)
![N-(benzo[d][1,3]dioxol-5-yl)-3-(4-(tert-butyl)benzamido)benzofuran-2-carboxamide](/img/structure/B2605164.png)